molecular formula C14H6F5NS2 B427652 2-(2,3,4,5,6-Pentafluorobenzylthio)benzothiazole

2-(2,3,4,5,6-Pentafluorobenzylthio)benzothiazole

Cat. No.: B427652
M. Wt: 347.3g/mol
InChI Key: HFTNCCNDKYJRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,4,5,6-Pentafluorobenzylthio)benzothiazole is a useful research compound. Its molecular formula is C14H6F5NS2 and its molecular weight is 347.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H6F5NS2

Molecular Weight

347.3g/mol

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C14H6F5NS2/c15-9-6(10(16)12(18)13(19)11(9)17)5-21-14-20-7-3-1-2-4-8(7)22-14/h1-4H,5H2

InChI Key

HFTNCCNDKYJRQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 1.67 g of the 2-mercaptobenzothiazole in 18 ml of hot 95% ethanol was added 0.4 g of sodium hydroxide. After all materials had dissolved, the mixture was added to 2.79 g of 2,3,4,5,6-pentafluorobenzyl bromide. The mixture was stirred at 30°-32° C. for 1 minute, then poured into 75 ml ice-water. The product precipitated, was filtered and dried to yield 3.21 g, mp 58°-59.5° C. Recrystallization from aqueous ethanol yielded 2.19 g, mp 51°-53° C.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step Three

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